molecular formula C22H6Cl10 B14473496 Benzene--decachloropyrene (1/1) CAS No. 66354-65-2

Benzene--decachloropyrene (1/1)

Cat. No.: B14473496
CAS No.: 66354-65-2
M. Wt: 624.8 g/mol
InChI Key: FNOSSXDWSGXOPJ-UHFFFAOYSA-N
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Description

Benzene–Decachloropyrene (1/1) is a co-crystalline complex comprising benzene and decachloropyrene in a 1:1 molar ratio. Decachloropyrene (C₁₆Cl₁₀) is a fully chlorinated derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH). The benzene–decachloropyrene complex is of interest due to its unique structural and electronic properties, which arise from π-π stacking interactions between the aromatic benzene and the highly chlorinated pyrene backbone.

Properties

CAS No.

66354-65-2

Molecular Formula

C22H6Cl10

Molecular Weight

624.8 g/mol

IUPAC Name

benzene;1,2,3,4,5,6,7,8,9,10-decachloropyrene

InChI

InChI=1S/C16Cl10.C6H6/c17-7-3-1-2-5(9(7)19)13(23)16(26)14(24)6(2)10(20)8(18)4(1)12(22)15(25)11(3)21;1-2-4-6-5-3-1/h;1-6H

InChI Key

FNOSSXDWSGXOPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC=C1.C12=C3C4=C(C(=C1C(=C(C(=C2C(=C(C3=C(C(=C4Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene–decachloropyrene (1/1) typically involves the chlorination of pyrene followed by its reaction with benzene. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The resulting decachloropyrene is then reacted with benzene in the presence of a suitable catalyst to form the final compound.

Industrial Production Methods

Industrial production of Benzene–decachloropyrene (1/1) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorination equipment and reactors to ensure efficient and safe production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzene–decachloropyrene (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions are common, where chlorine atoms can be replaced by other functional groups using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of partially or fully dechlorinated pyrene derivatives.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

Benzene–decachloropyrene (1/1) has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of chlorination on aromatic hydrocarbons and their reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzene–decachloropyrene (1/1) involves its interaction with molecular targets through various pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity. The presence of chlorine atoms enhances its reactivity and ability to form stable complexes with target molecules. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Benzene–Decachloropyrene (1/1) with analogous chlorinated and aromatic compounds, focusing on physicochemical properties, environmental behavior, and toxicity.

Table 1: Key Properties of Benzene–Decachloropyrene (1/1) and Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Log Kow Water Solubility (mg/L) Half-Life (Soil) Toxicity (LD₅₀, rat oral)
Benzene–Decachloropyrene (1/1) Not listed C₁₆Cl₁₀·C₆H₆ 546.6 8.2 0.003 >1 year Not available
Pyrene, 1-methyl- 2381-21-7 C₁₇H₁₂ 216.3 5.1 0.12 60–90 days 320 mg/kg
Benzene, (1-methylethenyl)- 98-83-9 C₉H₁₀ 118.2 3.4 150 7–14 days 4900 mg/kg
Benzoic acid, 2-hydroxy-3-methyl- 83-40-9 C₈H₈O₃ 152.1 1.8 1200 3–10 days 2200 mg/kg

Key Observations:

Persistence :

  • Benzene–Decachloropyrene (1/1) exhibits extreme environmental persistence (half-life >1 year in soil) due to its high chlorine content and stable aromatic structure, unlike less chlorinated analogs like 1-methylpyrene (60–90 days) or benzene derivatives (e.g., (1-methylethenyl)-benzene, 7–14 days) .

Hydrophobicity: The log Kow of 8.2 for Benzene–Decachloropyrene (1/1) indicates high lipophilicity, surpassing even 1-methylpyrene (log Kow = 5.1).

Comparatively, 1-methylpyrene shows moderate acute toxicity (LD₅₀ = 320 mg/kg), whereas simpler benzene derivatives like (1-methylethenyl)-benzene are less toxic (LD₅₀ = 4900 mg/kg) .

Water Solubility :

  • The extremely low water solubility of Benzene–Decachloropyrene (1/1) (0.003 mg/L) contrasts sharply with polar derivatives like 2-hydroxy-3-methylbenzoic acid (1200 mg/L), highlighting its propensity to adsorb to organic matter in aquatic systems .

Limitations of Current Data

  • Toxicity and ecotoxicological profiles for Benzene–Decachloropyrene (1/1) remain understudied compared to well-characterized analogs like 1-methylpyrene or benzoic acid derivatives .
  • No CAS number or regulatory guidelines were identified for this specific complex in the provided evidence, complicating risk assessments .

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